

Application Note: Scalable Synthesis of 2-(Methylthio)-5-nitropyridin-4-amine

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Compound of Interest

Compound Name: 2-(Methylthio)-5-nitropyridin-4-amine

Cat. No.: B11787865

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-(Methylthio)-5-nitropyridin-4-amine**, a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals.

The synthesis utilizes 2,4-dichloro-5-nitropyridine as the starting material.^[1] Through a regioselective nucleophilic aromatic substitution (

) strategy, the C4-chloride is first displaced by ammonia, followed by the displacement of the C2-chloride by sodium thiomethoxide. This sequence exploits the differential electrophilicity of the pyridine ring positions activated by the 5-nitro group, ensuring high regiochemical fidelity (>95%) without the need for complex chromatographic separations on a kilogram scale.

Key Advantages of this Protocol:

- **Regiocontrol:** Exploits the inherent "ortho-nitro effect" to selectively install the amine at C4.
- **Scalability:** Designed for batch reactors with standard heat transfer capabilities; avoids cryogenic conditions.

- Safety: Includes specific engineering controls for managing exothermic amination and odor control for thiolation.

Retrosynthetic Analysis & Strategy

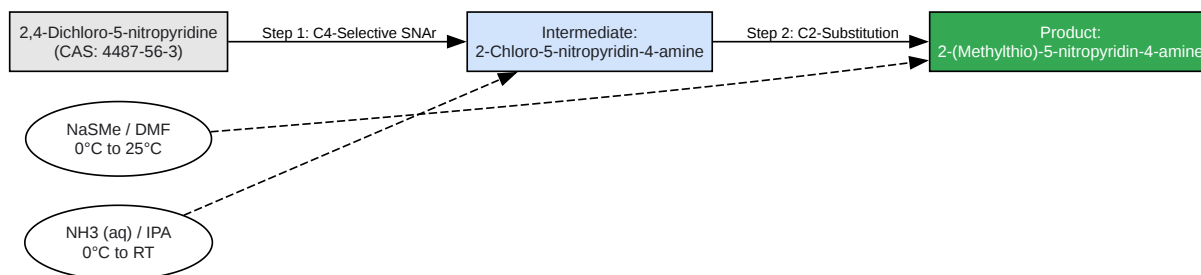
The synthesis is designed around the reactivity profile of the 2,4-dichloro-5-nitropyridine scaffold.[1]

- Activation: The pyridine ring is electron-deficient due to the nitrogen heteroatom. The C2 and C4 positions are halogenated, making them susceptible to

[1]

- Differentiation: The nitro group at C5 is ortho to C4 and para to C2. While both positions are activated, the C4 position is significantly more electrophilic due to the inductive and mesomeric withdrawal of the adjacent nitro group and less steric hindrance compared to the C2 position (flanked by the ring nitrogen).
- Sequence:
 - Step 1 (Amination): Selective displacement of the highly reactive C4-Cl with ammonia.
 - Step 2 (Thiolation): Displacement of the remaining C2-Cl with sodium thiomethoxide.

Reaction Scheme Visualization



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Figure 1: Synthetic pathway demonstrating the sequential regioselective substitution strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine

Objective: Selective amination of the C4 position. Scale: 100 g Input

Materials

| Reagent | MW (g/mol) | Equiv.[1][2][3][4][5] [6][7][8] | Amount |
|------------------------------|--------------|------------------------------------|---------|
| 2,4-Dichloro-5-nitropyridine | 192.99 | 1.0 | 100.0 g |
| Ammonia (28-30% aq) | 17.03 | 5.0 | ~150 mL |
| Isopropanol (IPA) | Solvent | - | 500 mL |
| Water | Quench | - | 1000 mL |

Protocol

- Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser.
- Dissolution: Charge 2,4-Dichloro-5-nitropyridine (100 g) and IPA (500 mL). Stir at 20°C until fully dissolved.
- Addition: Cool the solution to 0–5°C. Slowly add Ammonium Hydroxide (28-30%) via an addition funnel over 60 minutes.
 - Critical Control: The reaction is exothermic.[6] Maintain internal temperature < 15°C during addition to prevent bis-amination or hydrolysis.
- Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
 - IPC (In-Process Control): Monitor by HPLC/TLC (50% EtOAc/Hexane). Starting material (

) should be consumed; Product (

) appears.

- Workup:
 - Slowly add Water (1000 mL) to the reaction mixture over 30 minutes to precipitate the product.
 - Stir the slurry at 0–5°C for 1 hour.
- Isolation: Filter the yellow solid using a Buchner funnel. Wash the cake with Water (2 x 100 mL) and cold IPA (50 mL).
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90 g (90–95%) Appearance: Yellow crystalline solid.

Step 2: Synthesis of 2-(Methylthio)-5-nitropyridin-4-amine

Objective: Introduction of the thiomethyl group at C2. Scale: 50 g Input (Intermediate from Step 1)

Materials

| Reagent | MW (g/mol) | Equiv.[1][2][3][4][5] [6][7][8] | Amount |
|---------------------------------|--------------|------------------------------------|--------|
| 2-Chloro-5-nitropyridin-4-amine | 173.56 | 1.0 | 50.0 g |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 1.2 | 24.2 g |
| DMF (Anhydrous) | Solvent | - | 250 mL |
| Ethyl Acetate | Extraction | - | 500 mL |

Protocol

- Setup: Equip a 1 L reactor with mechanical stirring, nitrogen inlet, and an off-gas scrubber (containing 10% bleach solution) to neutralize methanethiol odors.
- Dissolution: Charge 2-Chloro-5-nitropyridin-4-amine (50 g) and DMF (200 mL) under nitrogen. Cool to 0°C.
- Reagent Preparation: In a separate vessel, suspend NaSMe (24.2 g) in DMF (50 mL).
 - Note: Use solid NaSMe (95%) rather than aqueous solutions to minimize hydrolysis byproducts.
- Addition: Add the NaSMe suspension to the main reactor portion-wise over 30 minutes.
 - Exotherm: Maintain temperature < 10°C.
- Reaction: Warm to 25°C and stir for 3–5 hours.
 - IPC: HPLC should show conversion of the chloro-intermediate (min) to the thiomethyl product (min).
- Quench: Pour the reaction mixture slowly into Ice Water (1000 mL) with vigorous stirring.
- Isolation:
 - Stir the aqueous suspension for 30 minutes.
 - Filter the solid precipitate.^[8]
 - Purification: If the purity is <98%, recrystallize from Ethanol.
- Drying: Dry under vacuum at 40°C.

Expected Yield: 45–48 g (85–90%) Appearance: Yellow to orange powder.

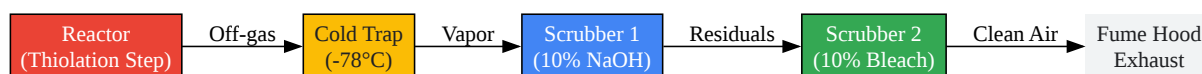
Process Safety & Engineering Controls

Exotherm Management

The amination step (Step 1) releases significant heat. On a pilot scale (>1 kg), active jacket cooling is mandatory. The adiabatic temperature rise can exceed 40°C if ammonia is added as a bolus.

Odor Control System (Step 2)

Sodium thiomethoxide generates methanethiol/dimethyl sulfide, which has an extremely low odor threshold (ppb range).



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Figure 2: Mandatory scrubber configuration for handling organosulfur reagents.

Analytical Specifications

| Test | Method | Specification |
|------------------|---------------------|-----------------------------|
| Appearance | Visual | Yellow to Orange Powder |
| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure |
| Mass Spec | LC-MS (ESI+) | [M+H] ⁺ = 186.03 |
| Residual Solvent | GC-HS | DMF < 880 ppm |

NMR Data (DMSO-d6):

- 8.85 (s, 1H, H-6)
- 7.90 (br s, 2H, NH₂)
- 6.75 (s, 1H, H-3)

- 2.55 (s, 3H, S-CH₃)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|------------------------------|---------------------------------------|--|
| Low Yield (Step 1) | Hydrolysis of Cl to OH | Ensure IPA is dry; keep temp < 20°C during addition. |
| Bis-amination (Step 1) | Excess Ammonia / High Temp | Strictly control stoichiometry (5 eq) and temp (< 25°C). |
| Incomplete Reaction (Step 2) | Deactivation by NH ₂ group | Warm reaction to 40-50°C if conversion stalls after 5h. |
| Dark Product Color | Oxidation of Sulfide | Perform Step 2 under strict Nitrogen atmosphere; degas solvents. |

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